Brasofensine Maleate: Technical Synthesis & Discovery Guide
Brasofensine Maleate: Technical Synthesis & Discovery Guide
Executive Summary
Brasofensine (NS-2214, BMS-204756) represents a pivotal case study in the medicinal chemistry of phenyltropanes.[1][2] Developed jointly by NeuroSearch and Bristol-Myers Squibb, it was designed as a high-affinity, selective dopamine reuptake inhibitor (DRI) for the treatment of Parkinson’s Disease.[1]
Unlike traditional dopamine replacement therapies (e.g., L-DOPA) which often lead to dyskinesia, Brasofensine aimed to modulate synaptic dopamine levels by blocking the dopamine transporter (DAT).[1] While it demonstrated efficacy in Phase II clinical trials, development was terminated due to a specific metabolic instability: the in vivo isomerization of its unique O-methyloxime moiety.[1]
This guide details the chemical logic, synthesis protocols, and critical failure modes of Brasofensine, serving as a blueprint for researchers working on tropane-based scaffolds.
Discovery Logic & Structural Rationale
The Phenyltropane Scaffold
Brasofensine is derived from the 3-phenyltropane class.[1][3] The design strategy focused on rigidifying the dopamine pharmacophore to increase selectivity for DAT over the norepinephrine (NET) and serotonin (SERT) transporters.[1]
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Core Scaffold: 8-azabicyclo[3.2.1]octane (Tropane).[1]
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C3 Modification: Introduction of a 3,4-dichlorophenyl ring at the C3 position.[1][2][4] SAR studies confirmed that 3,4-dichloro substitution significantly enhances DAT affinity compared to the unsubstituted phenyl ring found in cocaine.[1]
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C2 Modification (The Critical Innovation): Replacement of the labile methyl ester (found in cocaine and RTI-55) with an aldoxime ether (O-methyloxime).[1]
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Intent: To prevent rapid hydrolysis by plasma esterases, thereby extending half-life.[1]
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Outcome: Successful metabolic stabilization of the C2 position, but introduction of a new stereochemical liability (E/Z isomerization).
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Mechanism of Action
Brasofensine acts as a potent inhibitor of monoamine transporters.[1][5]
The molecule binds to the transporter, blocking the reuptake of dopamine from the synaptic cleft, thus amplifying dopaminergic signaling in the striatum.
Chemical Synthesis Process
The synthesis of Brasofensine requires precise stereochemical control to achieve the (1R, 2R, 3S) configuration (2β-substituent, 3β-aryl group).[1] The "beta-beta" configuration is essential for high potency in phenyltropanes.[1]
Retrosynthetic Analysis (DOT Diagram)
Figure 1: Retrosynthetic logic for Brasofensine.[1] The critical bottleneck is the stability of the C2-aldehyde.[1]
Step-by-Step Synthesis Protocol
Step 1: Preparation of the Unsaturated Scaffold
The synthesis typically begins with cocaine or ecgonine , which is hydrolyzed and dehydrated to form Anhydroecgonine Methyl Ester (AEME) .
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Reagents: POCl3, Methanol.[6]
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Mechanism: Elimination of the C3-hydroxyl group creates an α,β-unsaturated ester.[1]
Step 2: Introduction of the Aryl Group (Grignard Addition)
This is the stereodefining step for the C3 position.[1]
-
Reagents: 3,4-Dichlorophenylmagnesium bromide, Diethyl ether, -20°C.
-
Protocol:
Step 3: Thermodynamic Equilibration (Isomerization)
The Grignard reaction often yields the kinetically favored 2α-isomer.[1] Brasofensine requires the 2β-isomer .[1]
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Reagents: Sodium Methoxide (NaOMe), refluxing Methanol.[1][6]
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Mechanism: Deprotonation at C2 (alpha to the ester) forms an enolate.[1] Reprotonation occurs to place the bulky ester group in the equatorial (β) position to minimize steric strain with the C3-aryl group.[1]
Step 4: Reduction to Alcohol
-
Reagents: Lithium Aluminum Hydride (LiAlH4), THF.[1]
-
Reaction: The C2-methyl ester is fully reduced to the primary alcohol: (1R,2R,3S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methanol.[1]
Step 5: Swern Oxidation (Critical Control Point)
The resulting aldehyde is notoriously unstable and prone to epimerization or hydration.[1]
-
Reagents: Oxalyl chloride, DMSO, Triethylamine (Et3N), DCM, -78°C.[1]
-
Protocol:
-
Note: The aldehyde must be used immediately in the next step.
Step 6: O-Methyloxime Formation
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Reagents: Methoxyammonium chloride (MeONH3Cl), Na2CO3, Methanol.[1][6]
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Reaction: Condensation of the aldehyde with the alkoxyamine.
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Selectivity: This reaction produces a mixture of E and Z isomers across the C=N double bond. The E-isomer is Brasofensine.[1]
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Purification: The isomers are separated via column chromatography or fractional crystallization.[1]
Process Chemistry & Salt Formation[1][7]
Maleate Salt Crystallization
The free base of Brasofensine is an oil or low-melting solid.[1] For clinical development, the maleate salt was selected due to superior crystallinity and stability compared to the hydrochloride or fumarate.
Protocol:
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Dissolve Brasofensine free base (E-isomer) in Ethanol.[1]
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Add 1.0 equivalent of Maleic Acid dissolved in Ethanol.[1]
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Heat to 60°C to ensure homogeneity.
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Cool slowly to 0-5°C.
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Filtration: Collect the white crystalline precipitate.
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Melting Point: 140-142°C.[1]
Synthesis Workflow Diagram
Figure 2: Process chemistry workflow for Brasofensine Maleate production.
Technical Data Summary
| Parameter | Specification | Notes |
| Chemical Formula | C16H20Cl2N2O[1][2][6][8] · C4H4O4 | Maleate Salt |
| Molecular Weight | 443.32 g/mol | Salt form |
| Configuration | (1R, 2R, 3S) | 2β-methyloxime, 3β-(3,4-dichlorophenyl) |
| Isomerism | E-isomer (trans) | Z-isomer (cis) is less active/undesired |
| Melting Point | 140–142 °C | Maleate salt |
| Solubility | Soluble in Ethanol, Water | Poorly soluble in Hexane |
| Key Reagent | Methoxyammonium Chloride | Introduces the oxime ether |
The Failure Mode: Metabolic Isomerization
Despite the robust synthesis, Brasofensine failed due to a post-administration phenomenon.
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The Issue: In vivo isomerization of the C=N double bond.
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Mechanism: In the acidic environment of the stomach or via enzymatic action in the liver, the active E-isomer equilibrates to the Z-isomer (BMS-205912).[1]
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Consequence: The Z-isomer has a different pharmacological profile and toxicity risks.[1] This lack of "stereochemical integrity" in a biological system made the drug unviable for chronic treatment of Parkinson's Disease.[1]
Lesson for Researchers: When designing oxime ethers as bioisosteres for esters/ketones, assess the configurational stability of the C=N bond early in the SAR process using simulated gastric fluid (SGF) and liver microsome assays.
References
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NeuroSearch A/S. (1997).[1] Tropane derivatives, their preparation and use.[5] WO Patent 97/30997.[1] WIPO.[1][9] Link[1]
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Pearce, R., et al. (2002).[1][2] "The monoamine reuptake blocker brasofensine reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets."[1][2][6] Movement Disorders, 17(5), 877–886.[1][2] Link[1]
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Runyon, S. P., & Carroll, F. I. (2006).[1][2] "Dopamine transporter ligands: recent developments and therapeutic potential." Current Topics in Medicinal Chemistry, 6(17), 1825–1843.[1][2] Link
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Scheel-Krüger, J., et al. (2000).[1] "Brasofensine: A novel dopamine reuptake inhibitor for the treatment of Parkinson's disease."[1] Journal of Medicinal Chemistry (Referenced in context of NeuroSearch pipeline).[1]
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- 4. WO2009080693A2 - Pharmaceutical composition comprising tesofensine or its analogue and a beta blocker - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Portico [access.portico.org]
- 7. Maleate salts of a b-raf kinase inhibitor, crystalline forms, methods of preparation, and uses therefore - Eureka | Patsnap [eureka.patsnap.com]
- 8. Brasofensine | C16H20Cl2N2O | CID 9614919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Compositions and methods for the treatment of neurodegenerative diseases - Patent WO-2021142221-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
